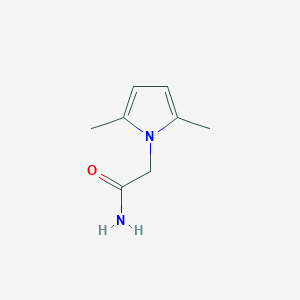

2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-4-7(2)10(6)5-8(9)11/h3-4H,5H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIDGDSKTHHHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406626 | |

| Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61921-94-6 | |

| Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Acetamide

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation or light, a characteristic fingerprint of the compound's vibrational modes can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the 2,5-dimethylpyrrole ring and the acetamide (B32628) side chain.

The primary amide group of the acetamide moiety gives rise to several distinct vibrations. Two bands are anticipated in the N-H stretching region, typically between 3350 and 3180 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. The C=O stretching vibration (Amide I band) is expected to produce a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is predicted to appear around 1650-1580 cm⁻¹.

The 2,5-dimethylpyrrole ring will also contribute to the FT-IR spectrum. C-H stretching vibrations of the methyl groups and the pyrrole (B145914) ring are expected in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the pyrrole ring typically appear in the 1600-1450 cm⁻¹ region. C-N stretching vibrations within the ring and connecting to the acetamide group are expected in the 1350-1000 cm⁻¹ range.

Table 1: Predicted FT-IR Characteristic Group Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (-NH₂) | 3350 - 3180 (two bands) |

| C-H Stretch | Aromatic (pyrrole) & Aliphatic (CH₃, CH₂) | 3100 - 2850 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1680 - 1630 |

| N-H Bend (Amide II) | Amide (-NH₂) | 1650 - 1580 |

| C=C Stretch | Pyrrole Ring | 1600 - 1450 |

| C-N Stretch | Pyrrole Ring and Amide | 1350 - 1000 |

Raman Spectroscopy Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While strong absorptions in FT-IR are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric C=C stretching vibrations of the pyrrole ring are expected to produce strong signals. The C-C and C-N ring breathing modes are also anticipated to be Raman active. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups will also be observable. The C=O stretching of the amide is typically weaker in Raman spectra compared to FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The spectrum is predicted to show four distinct signals.

The two methyl groups attached to the pyrrole ring are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons, in the upfield region (around δ 2.0-2.5 ppm). The two protons on the pyrrole ring are also chemically equivalent and should appear as a singlet, integrating to two protons, with a chemical shift characteristic of aromatic protons (around δ 5.5-6.0 ppm). The methylene protons (-CH₂-) of the acetamide group are adjacent to the nitrogen of the pyrrole ring and the carbonyl group, and are expected to appear as a singlet, integrating to two protons, in the range of δ 4.0-5.0 ppm. The two protons of the amide group (-NH₂) are expected to produce a broad singlet in the downfield region (δ 7.0-8.5 ppm), with the chemical shift being dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole-CH₃ | 2.0 - 2.5 | Singlet | 6H |

| Pyrrole-H | 5.5 - 6.0 | Singlet | 2H |

| N-CH₂ | 4.0 - 5.0 | Singlet | 2H |

| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, five distinct carbon signals are predicted.

The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The two carbons of the pyrrole ring bearing the methyl groups are equivalent and are predicted to appear around δ 125-135 ppm. The two unsubstituted carbons of the pyrrole ring are also equivalent and would resonate at a higher field, around δ 105-115 ppm. The methylene carbon of the acetamide group is expected in the range of δ 40-50 ppm. Finally, the two equivalent methyl carbons are predicted to appear at the most upfield region, around δ 10-20 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| Pyrrole-C-CH₃ | 125 - 135 |

| Pyrrole-CH | 105 - 115 |

| N-CH₂ | 40 - 50 |

| Pyrrole-CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this molecule, since all the proton signals are predicted to be singlets, no cross-peaks are expected in the COSY spectrum, which in itself is a valuable piece of structural information confirming the absence of vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would be expected to show cross-peaks between the proton signal of the methyl groups and the corresponding methyl carbon signal, the pyrrole ring protons and their attached carbons, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

The methyl protons showing a correlation to the two adjacent pyrrole carbons.

The methylene protons showing correlations to the carbonyl carbon and the carbons of the pyrrole ring.

The pyrrole ring protons showing correlations to the other carbons within the ring and potentially to the methylene carbon.

Through the combined application of these spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation of its chemical behavior.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns under ionization. For this compound (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 152. The fragmentation of this molecular ion would likely proceed through several predictable pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group and the pyrrole ring.

Expected Fragmentation Pathways:

α-Cleavage: The most common fragmentation for carbonyl compounds involves cleavage of the bonds alpha to the carbonyl group. researchgate.net

Cleavage of the C-C bond between the carbonyl and the methylene group would result in the formation of a resonance-stabilized acylium ion.

Loss of the acetamide side chain (•CH₂CONH₂) could lead to a fragment corresponding to the 2,5-dimethylpyrrole cation at m/z 94.

McLafferty Rearrangement: This rearrangement is less likely for this specific structure due to the absence of a sufficiently long alkyl chain with a γ-hydrogen on the acyl side.

Pyrrole Ring Fragmentation: The dimethylpyrrole ring itself can undergo characteristic fragmentation, although this typically requires higher energy.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming its elemental composition. For a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, HRMS was used to definitively establish its structure. researchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Ion Structure | Fragmentation Pathway |

| 152 | [C₈H₁₂N₂O]⁺• | Molecular Ion (M⁺) |

| 108 | [C₆H₈N]⁺ | Loss of acetamide radical (•CONH₂) |

| 94 | [C₆H₈N]⁺ | Loss of •CH₂CONH₂ |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is dictated by the presence of chromophores—functional groups that absorb light.

For this compound, the primary chromophore is the 2,5-dimethyl-1H-pyrrole ring. Pyrrole and its derivatives typically exhibit strong absorption bands in the UV region. These absorptions are attributed to π → π* transitions within the aromatic π-electron system of the pyrrole ring. orgchemres.org The acetamide group itself has a weak n → π* transition associated with the carbonyl group, but this is often obscured by the much stronger absorptions of the aromatic ring. chemicalbook.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment. In polar solvents, a slight shift in the λmax may be observed compared to nonpolar solvents due to differential stabilization of the ground and excited states. For instance, studies on other acetamide derivatives have shown solvatochromic effects where absorption wavelengths shift with solvent polarity. rsc.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 280 | 2,5-dimethyl-1H-pyrrole ring |

| n → π | > 280 (weak) | Acetamide carbonyl group |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being electronically excited. While many aromatic compounds fluoresce, the emission properties of this compound have not been specifically reported.

However, the fluorescence behavior of related pyrrole-containing structures can offer predictive insights. Pyrrole derivatives can be fluorescent, though their quantum yields (the efficiency of the fluorescence process) vary widely depending on their structure and environment. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on factors such as:

Molecular Rigidity: More rigid structures tend to have higher fluorescence quantum yields.

Solvent Polarity: The emission maximum can shift (solvatochromism) with solvent polarity. For example, some acetamide-chalcone derivatives exhibit large Stokes shifts and changes in fluorescence intensity in different solvents. researchgate.netresearchgate.net

Intramolecular Charge Transfer (ICT): The presence of electron-donating (pyrrole) and electron-withdrawing (acetamide) groups can lead to ICT character in the excited state, often resulting in red-shifted, broad, and solvent-dependent emission. researchgate.net

If this compound is fluorescent, it would be expected to absorb UV light at its λmax (from the UV-Vis spectrum) and emit light at a longer wavelength (a larger Stokes shift). The fluorescence quantum yield (Φf) and lifetime (τf) would be key parameters to quantify its emission efficiency and excited-state dynamics.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

While a crystal structure for the title compound is not available, analysis of related structures allows for predictions. For example, the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine revealed details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing.

A crystallographic study of this compound would be expected to reveal:

The planarity of the pyrrole ring.

The conformation of the acetamide side chain relative to the pyrrole ring, defined by the torsion angle around the N-C bond connecting the two moieties.

Intermolecular hydrogen bonding patterns, likely involving the N-H and C=O groups of the acetamide functionality, which would link molecules into chains, sheets, or more complex three-dimensional networks.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c or similar | Common centrosymmetric space groups |

| Key Intermolecular Forces | N-H···O=C hydrogen bonds | Presence of amide donor and acceptor |

| Conformation | Potential for planarity or slight twist between ring and side chain | Steric and electronic effects |

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods offer deep insights into the stability and properties of the compound.

Density Functional Theory (DFT) has become a popular and powerful method for calculating molecular structures and properties. researchgate.net It is a quantum mechanical approach that includes the effects of electron correlation, offering a high level of accuracy for a wide range of molecular systems. researchgate.net DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net

For a molecule like this compound, DFT studies, often using functionals like B3LYP, would be employed to predict key structural parameters. researchgate.netresearchgate.net These parameters provide a detailed picture of the molecule's shape and bond characteristics.

Table 1: Predicted Structural Parameters from DFT Calculations

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed between three connected atoms across two bonds. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining molecular conformation. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods can provide highly accurate results, though they are often more computationally demanding than DFT. High-level ab initio calculations are valuable for benchmarking and confirming the results obtained from other methods. While specific ab initio studies for this compound are not detailed in the search results, these methods represent a gold standard for theoretical chemistry.

Molecular Reactivity and Stability Assessments

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.orgresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.comnih.gov Compounds with small HOMO-LUMO gaps are often desirable for a variety of applications due to their higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties

| Orbital | Description | Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. | Value |

| LUMO | Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. | Value |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO; indicates molecular stability and reactivity. | Value |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how it will interact with other chemical species. researchgate.netresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with intermediate potential.

To quantify the reactivity of a molecule, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. The global electrophilicity index (ω) is a key descriptor that measures the stabilization in energy when a system gains additional electronic charge from its surroundings. researchgate.net A higher electrophilicity index indicates a better electrophile. mdpi.com

Other important descriptors include chemical potential (μ), chemical hardness (η), and softness (S). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule. researchgate.netresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes. |

Note: The formulas provided are based on finite difference approximations derived from DFT calculations.

Theoretical and Computational Chemistry Investigations of this compound

While direct computational studies on this compound are not extensively available in the current body of scientific literature, a comprehensive theoretical understanding can be constructed by examining computational analyses of its core functional components: the 2,5-dimethyl-1H-pyrrol-1-yl group and the acetamide moiety. This article extrapolates from existing research on related molecules to provide insights into the likely thermodynamic, intramolecular, and spectroscopic properties of the title compound.

Reaction Mechanisms and Chemical Transformations of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Acetamide

Elucidation of Specific Reaction Mechanisms for Synthesis

The primary and most efficient method for synthesizing the 2-(2,5-dimethyl-1H-pyrrol-1-yl) moiety is the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, which for the target molecule is 2-aminoacetamide. organic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The precise mechanism of the Paal-Knorr synthesis has been a subject of detailed study. It commences with the nucleophilic attack of the primary amine (2-aminoacetamide) on one of the carbonyl carbons of 2,5-hexanedione. This is followed by a second attack from the same amine on the remaining carbonyl group. The prevailing mechanistic theory, supported by kinetic studies, suggests that the reaction proceeds through a hemiaminal intermediate. wikipedia.orgnih.gov

The proposed steps are as follows:

Formation of a Hemiaminal: The amine attacks a protonated carbonyl group to form a hemiaminal.

Cyclization: The amine then attacks the second carbonyl group, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intramolecular cyclization is often the rate-determining step. alfa-chemistry.comrgmcet.edu.in

Dehydration: The cyclic intermediate undergoes successive dehydration steps, losing two molecules of water to form the stable aromatic pyrrole ring. wikipedia.org

An alternative mechanism involving the formation of an enamine has been considered but is less supported by experimental evidence, which indicates that the stereochemistry of the dione (B5365651) is preserved during the reaction, a fact that is inconsistent with a pre-cyclization enamine formation step. organic-chemistry.org

Table 1: Key Intermediates in the Paal-Knorr Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

| Step | Intermediate | Description |

| 1 | Hemiaminal | Formed by the initial attack of 2-aminoacetamide on a carbonyl group of 2,5-hexanedione. |

| 2 | Cyclic Dihydroxypyrrolidine | Result of the intramolecular cyclization following the attack on the second carbonyl group. |

| 3 | Iminium Cation | A transient species formed during the dehydration process. |

| 4 | Dihydropyrrole | The penultimate intermediate before the final elimination of water to achieve aromaticity. |

Mechanistic Insights into Pyrrole Ring Functionalization

The functionalization of the this compound can occur at either the N-acetamide substituent, the methyl groups, or the pyrrole ring itself. Functionalization of the pyrrole ring's C-H bonds is of significant interest for modifying the compound's properties. Given that the C-2 and C-5 positions are occupied by methyl groups, functionalization targets the C-3 and C-4 positions.

Recent research has explored metal-free, catalytic methods for the C(sp³)-H bond functionalization of the methyl groups on N-protected methyl pyrroles. rsc.orgresearchgate.net For instance, using a Lewis acid like Piers' borane (B79455) (HB(C₆F₅)₂), the methyl groups can be activated for reaction with agents like azodicarboxylates. A DFT computational study suggests that a Lewis acid adduct of the azodicarboxylate generates a Lewis acidic nitrogen atom capable of abstracting a hydride from the dimethyl-pyrrole, initiating the C(sp³)-H functionalization. rsc.org

Additionally, copper-mediated C-H bond arylation has been shown to be effective for electron-rich arenes, including pyrroles. This allows for the formation of C-C bonds at the ring's C-H positions with arylboronic acids, providing a pathway to extended π-systems. researchgate.net

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich due to the participation of the nitrogen lone pair in the aromatic π-system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.com It is significantly more reactive than benzene, allowing reactions to proceed under milder conditions. aklectures.com

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the pyrrole ring proceeds via two principal steps:

Attack by the Electrophile: The π-system of the pyrrole ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Formation of a Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. byjus.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

Regioselectivity: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C-2 and C-5 positions. This is because the positive charge in the resulting sigma complex can be delocalized over three atoms, including the nitrogen, which provides greater stabilization compared to attack at the C-3 or C-4 positions (which allows delocalization over only two carbon atoms). aklectures.comquora.com

For this compound, the C-2 and C-5 positions are blocked by methyl groups. Consequently, electrophilic substitution is directed exclusively to the C-3 and C-4 positions. The mechanism remains the same, with the formation of a sigma complex intermediate where the positive charge is stabilized by resonance across the ring and the nitrogen atom.

Table 2: Common Electrophilic Substitution Reactions on Pyrroles

| Reaction | Electrophile | Typical Reagents | Expected Product Position |

| Nitration | NO₂⁺ (Nitronium ion) | HNO₃ / H₂SO₄ or AcONO₂ | C-3 or C-4 |

| Halogenation | X⁺ (Halonium ion) | Br₂, Cl₂, I₂ in a solvent like ethanol | C-3 or C-4 |

| Friedel-Crafts Acylation | RCO⁺ (Acylium ion) | Acyl halide / Lewis Acid (e.g., AlCl₃) | C-3 or C-4 |

| Sulfonation | SO₃ | SO₃ in pyridine | C-3 or C-4 |

Cycloaddition Reactions Involving Pyrrole Derivatives

While pyrroles can undergo cycloaddition reactions, their aromatic stability often makes them less reactive than simple dienes. However, under certain conditions, they can participate as the 4π component in [4+2] Diels-Alder reactions or as a partner in [3+2] cycloadditions.

In the context of 2,5-dimethyl-1H-pyrrol-1-yl derivatives, the pyrrole ring can act as a diene. For instance, N-polyfluoro-substituted pyrroles have been shown to be reactive in [4+2] cycloaddition reactions with strong dienophiles like perfluorobut-2-yne. researchgate.net The electron-withdrawing nature of the N-substituent can influence the dienic character of the pyrrole ring. The reaction of this compound with a potent dienophile would be expected to form a bicyclic adduct, temporarily breaking the aromaticity of the pyrrole ring.

[3+2] cycloaddition reactions are also a prominent method for synthesizing pyrrole and pyrrolidine (B122466) rings. rsc.orgresearchgate.netmdpi.com While this often involves constructing the ring from acyclic precursors, the pyrrole ring itself can react with dipolarophiles. More commonly, however, functional groups attached to the pyrrole are used to engage in cycloadditions.

Catalytic Cycles and Intermediates in Catalyzed Transformations

The Paal-Knorr synthesis of this compound can be significantly accelerated by catalysts. Both Brønsted and Lewis acids are effective. alfa-chemistry.commdpi.com

Acid-Catalyzed Paal-Knorr Synthesis: An acid catalyst enhances the reaction by protonating one of the carbonyl oxygens of 2,5-hexanedione. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amine group of 2-aminoacetamide.

A plausible catalytic cycle for the acid-catalyzed reaction is as follows:

Protonation: A proton from the acid catalyst (H-A) protonates a carbonyl oxygen on the 1,4-dicarbonyl compound.

Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon, forming a protonated hemiaminal intermediate.

Proton Transfer & Cyclization: A proton transfer occurs, and the nitrogen atom attacks the second carbonyl group, leading to the cyclized intermediate.

Dehydration: The catalyst facilitates the elimination of two water molecules to form the aromatic pyrrole ring.

Catalyst Regeneration: The proton is regenerated, allowing the cycle to continue.

Heterogeneous solid acid catalysts, such as silica-supported sulfuric acid (SiO₂-OSO₃H), have also been employed, offering advantages like simple product isolation and catalyst reusability. rgmcet.edu.in These catalysts function similarly by providing acidic sites on their surface to activate the dicarbonyl compound. rgmcet.edu.in

Table 3: Comparison of Catalytic Conditions for Paal-Knorr Synthesis

| Catalyst Type | Example | Conditions | Advantages |

| Homogeneous Brønsted Acid | Acetic Acid, p-TsOH | Weakly acidic solution | Mild conditions, accelerates reaction |

| Heterogeneous Brønsted Acid | Silica Sulfuric Acid | Solvent-free, room temperature | High yields, short reaction times, reusable catalyst |

| Lewis Acid | ZnCl₂, BF₃·Et₂O | Anhydrous conditions | Can be used when Brønsted acids are unsuitable |

| No Catalyst | Thermal | High temperature (e.g., 150 °C) | Avoids acid-sensitive substrates, solvent-free |

Structure Activity Relationship Sar and Structural Modification Studies of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Acetamide Derivatives

Systematic Variation of Substituents on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system that serves as a versatile scaffold in many biologically active compounds. rsc.orgbohrium.com Altering the substituents at the 2- and 5-positions, which are occupied by methyl groups in the parent compound, and at the 3- and 4-positions, can significantly impact the molecule's interaction with biological targets.

The methyl groups at the C2 and C5 positions of the pyrrole ring are fundamental to the core structure, but their modification provides a direct route to probe the steric and lipophilic requirements of the target's binding site.

Alkyl Group Homologation: Extending the alkyl chains from methyl to ethyl, propyl, or larger groups generally increases the lipophilicity of the molecule. This can influence membrane permeability and interaction with hydrophobic pockets in a target protein. Substituting pyrrole with alkyl groups is also known to increase its basicity. nih.gov

Introduction of Aryl Groups: Replacing the methyl groups with aryl or heteroaryl rings introduces significant steric bulk and the potential for additional binding interactions, such as pi-pi stacking. In studies of polysubstituted pyrrole-acetamide derivatives, the presence of bulky aromatic rings was found to influence biological activity and selectivity. nih.gov The synthesis of 2,5-diarylpyrroles is a well-established methodology, underscoring the chemical feasibility of such modifications. researchgate.net The specific nature and substitution pattern of the aryl ring (e.g., phenyl, pyridyl, thiophenyl) can be fine-tuned to optimize these interactions. scitechnol.com

| Substituent (R) at C2/C5 | Potential Impact on Lipophilicity | Potential Impact on Steric Profile | Possible New Interactions |

|---|---|---|---|

| Methyl (Parent) | Baseline | Low | Hydrophobic |

| Ethyl / Propyl | Increased | Moderate | Enhanced hydrophobic |

| tert-Butyl | Significantly Increased | High | Strong hydrophobic, potential for steric hindrance |

| Phenyl | Significantly Increased | High | Hydrophobic, π-π stacking |

| 4-Fluorophenyl | Significantly Increased | High | Hydrophobic, π-π stacking, H-bond acceptor (F) |

Placing substituents at the C3 and C4 positions of the pyrrole ring directly modulates the electron density of the aromatic system, which can alter its binding characteristics and metabolic stability.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or additional alkyl groups (-CH₃) increase the electron density of the pyrrole ring. This can enhance its hydrogen bonding capability and nucleophilicity. In some molecular scaffolds, EDGs on an aromatic ring have been shown to increase inhibitory potency. nih.gov

| Substituent Type | Example Groups | Effect on Ring Electron Density | Potential Influence on Binding |

|---|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Increase | May enhance H-bonding, cation-π interactions |

| Electron-Withdrawing (EWG) | -Cl, -Br, -CF₃, -NO₂, -CN | Decrease | May alter dipole moment, introduce halogen bonds |

Chemical Modifications of the Acetamide (B32628) Chain and Nitrogen Atom

The acetamide side chain (-CH₂CONH₂) provides a crucial link and hydrogen bonding opportunities. Its length, branching, and substitution are primary targets for modification.

The methylene (B1212753) (-CH₂) linker between the pyrrole nitrogen and the amide carbonyl is a key structural element.

Linker Length: Increasing the chain length from acetamide (n=1) to propanamide (n=2) or butanamide (n=3) alters the spatial relationship between the pyrrole ring and the terminal amide group. This can be critical for achieving the optimal geometry for receptor binding. While in some series of pyrrole-based compounds, chain length did not significantly affect activity, in others, a longer chain was hypothesized to improve cell membrane penetration. nih.gov

Branching: Introducing alkyl substituents on the linker (e.g., at the alpha-carbon) can introduce conformational restriction. This rigidity can lock the molecule into a more bioactive conformation, potentially increasing affinity, but can also introduce unfavorable steric hindrance.

The amide nitrogen of the acetamide group is a prime location for introducing a wide variety of substituents to explore different chemical space and binding interactions. Research on structurally related pyrazolopyrimidine acetamides has shown that N,N-disubstitution can dramatically enhance binding affinity. mdpi.com

N-Alkylation/N-Arylation: Substituting one or both hydrogens on the amide nitrogen with alkyl or aryl groups can increase lipophilicity and introduce new steric and electronic features. For instance, replacing N,N-dipropyl groups with an N-ethyl-N-phenyl configuration on a related scaffold resulted in a significant increase in binding affinity, highlighting the importance of a specific combination of lipophilic and aromatic character. mdpi.com

Functionalized Substituents: Introducing functional groups onto the N-substituents, such as ethers or alkynes, provides further opportunities to probe for additional binding interactions. Studies have shown that N-alkyl ether chains can be well-tolerated in lipophilic binding pockets. mdpi.com

| Compound ID (Example) | N-Substituents on Acetamide | Relative Binding Affinity (Kᵢ) | Key Structural Feature |

|---|---|---|---|

| Reference (DPA-714) | N,N-diethyl | 3.66 nM | Small, symmetric alkyl groups |

| GMA 10 | N,N-dipropyl | 0.18 nM | Increased alkyl chain length |

| GMA 11 | N-ethyl, N-methoxyethyl | 0.19 nM | Introduction of an ether functional group |

| GMA 15 | N-ethyl, N-phenyl | 0.06 nM (60 pM) | Combination of small alkyl and aryl groups |

Isosteric and Bioisosteric Replacements in the Molecular Architecture

Bioisosteric replacement is a powerful strategy used to modify a lead compound to improve its pharmacological and physicochemical properties while maintaining its ability to interact with the biological target. nih.govdrughunter.com This involves replacing a functional group with another that has similar steric and electronic properties.

Pyrrole Ring Replacements: The pyrrole ring itself can be replaced with other five-membered aromatic heterocycles. This is done to modulate properties like metabolic stability, hydrogen bonding patterns, and dipole moment.

Pyrazole: A common bioisostere for pyrrole, where a CH group is replaced by a nitrogen atom. This introduces an additional hydrogen bond donor/acceptor site and alters the ring's electronic distribution. 1,3-diarylpyrazoles are widely investigated as bioactive scaffolds. acs.orgmdpi.com

Imidazole: Contains two nitrogen atoms and can act as both a hydrogen bond donor and acceptor. Diaryl-substituted imidazoles have been successfully used as bioisosteric replacements in drug design. nih.gov

Thiazole: The inclusion of a sulfur atom in the ring significantly alters its electronics and lipophilicity, offering another avenue for optimization.

Acetamide Group Replacements: The amide bond is often a liability in drug candidates due to its susceptibility to enzymatic hydrolysis. nih.gov Replacing it with a more stable bioisostere is a common goal in drug design. nih.gov

1,2,4-Oxadiazole / 1,3,4-Oxadiazole: These five-membered heterocycles are frequently used as non-classical amide bioisosteres. They mimic the planar structure and hydrogen bond accepting ability of the amide group but offer superior metabolic stability. nih.govcambridgemedchemconsulting.com

1,2,3-Triazole: This ring system is another popular amide isostere, readily synthesized and resistant to both hydrolysis and oxidation. cambridgemedchemconsulting.com It maintains the ability to participate in hydrogen bonding and dipole interactions.

Other Isosteres: A variety of other functional groups, such as trifluoroethylamines, can also serve as effective amide bond replacements, offering enhanced stability and potency. u-tokyo.ac.jp

| Original Moiety | Common Bioisostere(s) | Primary Rationale for Replacement |

|---|---|---|

| Pyrrole Ring | Pyrazole, Imidazole, Thiazole, Furan (B31954) | Alter H-bonding, electronics, metabolic stability |

| Amide Bond (-CONH-) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Improve metabolic stability, maintain H-bonding capacity nih.govcambridgemedchemconsulting.com |

| Methyl Group (-CH₃) | Chloro (-Cl), Trifluoromethyl (-CF₃) | Modify electronics and lipophilicity with similar size |

Stereochemical Investigations and Their Influence on Molecular Properties

Extensive investigation into the stereochemical aspects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide and its immediate derivatives reveals a notable gap in the current scientific literature. As of now, specific studies focusing on the synthesis, resolution, and differential properties of stereoisomers of this particular compound or its closely related analogues have not been widely reported. The parent molecule, this compound, is achiral due to the absence of any stereocenters.

However, the introduction of stereocenters into the core structure of this compound derivatives would be a critical area of study, as stereochemistry is fundamentally important in determining the biological activity and physicochemical properties of pharmacologically active molecules. nih.govbiomedgrid.com Chirality can be introduced at several positions, for instance, by substitution on the acetamide side chain, which would lead to the formation of enantiomers or diastereomers.

The differential arrangement of atoms in space, as seen in stereoisomers, can lead to significant variations in how a molecule interacts with its biological targets, which are themselves chiral entities like enzymes and receptors. biomedgrid.combiomedgrid.com One enantiomer of a chiral drug might exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. biomedgrid.com

While direct data on this compound derivatives is unavailable, the broader field of medicinal chemistry provides a strong basis for predicting the influence of stereochemistry. For instance, the synthesis of chiral pyrrole-containing systems is an active area of research, with various methodologies being developed to achieve high enantioselectivity. rsc.orgresearchgate.net These methods include asymmetric catalysis and the use of chiral auxiliaries. Similarly, the resolution of racemic mixtures of acetamide derivatives is a common practice to isolate pure enantiomers for biological evaluation. mdpi.com

The introduction of a chiral center, for example, at the alpha-position of the acetamide group to create a derivative like 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide, would result in a pair of enantiomers. These enantiomers would be expected to have identical physical properties in an achiral environment but could exhibit different biological activities. A hypothetical representation of such enantiomers is shown in Figure 1.

Figure 1. Hypothetical (R)- and (S)-enantiomers of 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide.

Figure 1. Hypothetical (R)- and (S)-enantiomers of 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide.

In the absence of specific research findings, a data table comparing the properties of stereoisomers of this compound derivatives cannot be constructed at this time. Future research in this area would be invaluable to elucidate the structure-activity relationships and to potentially identify more potent and selective compounds. Such studies would involve the asymmetric synthesis or chiral resolution of derivatives, followed by a thorough evaluation of the biological and physicochemical properties of the individual stereoisomers.

Potential Applications of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Acetamide in Advanced Chemical Systems

Role as Building Blocks in Organic Synthesis and Heterocyclic Chemistry

The pyrrole (B145914) ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of many natural products and biologically active molecules. researchgate.netbeilstein-journals.org The synthesis of N-substituted pyrroles is often achieved through the Paal-Knorr reaction, a straightforward method involving the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govorgsyn.org In this context, 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can be considered a valuable building block for the synthesis of more elaborate molecules. google.comekb.eg

The presence of both the pyrrole ring and the acetamide (B32628) functional group allows for a variety of chemical transformations. The pyrrole ring can undergo electrophilic substitution reactions, while the acetamide moiety can be hydrolyzed, reduced, or otherwise modified. This dual reactivity makes this compound and its derivatives useful intermediates in the construction of complex heterocyclic systems and as scaffolds for creating libraries of compounds for biological screening. nih.govmdpi.com The synthesis of various pyrrole derivatives from 2,5-dimethylfuran (B142691) highlights the modularity of creating these building blocks for further chemical exploration. nih.gov

| Reaction Type | Starting Materials | Product | Significance |

|---|---|---|---|

| Paal-Knorr Reaction | 2,5-hexanedione and a primary amine | N-substituted 2,5-dimethylpyrrole | A common and efficient method for synthesizing the core pyrrole structure. nih.govorgsyn.org |

| Chain Heterocyclization | 4-trifluoromethoxyaniline and 2,5-hexanedione | (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles | Demonstrates the use of the pyrrole scaffold to build multi-ring heterocyclic systems. nih.gov |

| One-pot, two-step conversion | 2,5-dimethylfuran and various primary amines | A variety of 2-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives | An efficient and green method for producing pyrrole compounds for various applications. nih.gov |

Integration into Functional Materials

While the pyrrole moiety is a key component in various functional materials, specific research on the direct integration of this compound into such systems is limited in publicly available literature.

There is no direct evidence to suggest the use of this compound in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). However, other pyrrole-containing structures, such as diketopyrrolopyrrole (DPP) derivatives, are well-known for their excellent semiconductor properties and have been extensively used in high-performance OFETs. researchgate.net These DPP-based polymers and small molecules exhibit high charge carrier mobilities due to their planar structure and ability to form ordered solid-state packing. Thiazole-thiazolothiazole derivatives, which can be conceptually linked to heterocyclic structures like pyrroles, have also been synthesized and shown to have high electron mobilities in FET devices. researchgate.net

Similarly, there is a lack of specific research detailing the application of this compound in electrochemical supercapacitors or biosensing platforms. The broader class of pyrrole-based polymers, particularly polypyrrole, is widely studied for these applications due to its electrical conductivity and biocompatibility. However, the direct role of the specific compound this compound in these technologies has not been established in the available scientific literature.

Research in Drug Discovery and Development (Target-Focused, Pre-clinical)

The this compound scaffold has been a subject of interest in medicinal chemistry, primarily as a template for the design and synthesis of novel therapeutic agents. The pyrrole ring and the acetamide linker are common features in many biologically active compounds.

The core structure of this compound serves as a valuable starting point for developing enzyme inhibitors. By modifying the substituents on the pyrrole ring and the acetamide group, researchers can tune the compound's affinity and selectivity for various enzyme targets.

InhA Inhibitors: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. orientjchem.orgmdpi.com Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and docked into the InhA active site, showing potential as antitubercular agents. orientjchem.org More recent studies have focused on creating dual inhibitors of InhA and dihydrofolate reductase (DHFR) using the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide scaffold. nih.gov

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govresearchgate.net Numerous acetamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were developed and showed potent VEGFR-2 inhibition. nih.gov While not direct derivatives of the title compound, these molecules highlight the importance of the acetamide moiety in VEGFR-2 inhibitor design.

FMS Kinase Inhibitors: The FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia. nih.gov A potent and selective inhibitor, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has been discovered, again underscoring the role of the acetamide group in kinase inhibition. nih.gov The broader FMS kinase family is also a target for inflammatory diseases and cancer. nih.gov

AURKA Inhibitors: Aurora kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is linked to various cancers. nih.gov While direct derivatives of this compound as AURKA inhibitors are not prominent in the literature, various heterocyclic scaffolds, such as indazole, have been used to develop potent AURKA inhibitors. nih.gov The general strategy of using heterocyclic cores as scaffolds is relevant to the potential of pyrrole-based compounds.

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. nih.gov Researchers have developed heteroarylthioacetamide derivatives as potent and time-dependent inhibitors of EGFR. nih.gov These compounds utilize an acetamide fragment that can be modified to tune reactivity and specificity, demonstrating the versatility of this functional group in designing targeted therapies. nih.gov

| Enzyme Target | Derivative Class | Key Findings | Therapeutic Area |

|---|---|---|---|

| InhA | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Dual inhibition of InhA and DHFR. nih.gov | Tuberculosis |

| VEGFR-2 | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamides | Potent VEGFR-2 inhibition with IC50 as low as 1.6 nM. nih.gov | Cancer (Angiogenesis) |

| FMS-like Tyrosine Kinase 3 (FLT3) | N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | Selective inhibition of FLT3-ITD mutants. nih.gov | Acute Myeloid Leukemia |

| Aurora Kinase A (AURKA) | Indazole derivatives | Development of isoform-selective inhibitors. nih.gov | Cancer |

| EGFR | Heteroarylthioacetamides | Time-dependent inhibition of wild-type and mutant EGFR. nih.gov | Cancer |

Beyond well-established enzyme targets, derivatives of this compound are being explored for their interactions with other biological molecules and pathways.

Alzheimer's Disease: Polysubstituted pyrrole derivatives have been designed and synthesized as selective acetylcholinesterase (AChE) inhibitors, a key target in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net These studies indicate that the pyrrole scaffold can be adapted to interact with the active site of AChE. mdpi.com

Monoclonal Antibody Production: In a fascinating application, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. nih.govsemanticscholar.org Further investigation revealed that the 2,5-dimethylpyrrole moiety was the most effective part of the molecule for this activity. nih.gov This discovery opens up a new avenue for using pyrrole derivatives to improve biopharmaceutical manufacturing processes.

| Application Area | Derivative Class | Key Findings | Significance |

|---|---|---|---|

| Alzheimer's Disease | Polysubstituted pyrroles | Selective inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net | Potential for new symptomatic treatments for Alzheimer's. |

| Biopharmaceutical Manufacturing | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Increased monoclonal antibody production in CHO cells. nih.govsemanticscholar.org | Potential to improve the efficiency and cost-effectiveness of producing therapeutic antibodies. |

Application in Scaffold Hopping Strategies for New Chemical Entities

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach involves modifying the central core structure of a molecule to discover new chemotypes with potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.govresearchgate.net The 2,5-dimethyl-1H-pyrrol-1-yl core of this compound serves as a viable scaffold for such strategies.

Research into structure-activity relationships has demonstrated that modifications to the pyrrole core and its substituents can lead to significant changes in biological activity. For instance, in the development of monoclonal antibody production enhancers, a study revealed that the 2,5-dimethylpyrrole moiety was the most active chemical structure within a larger, more complex molecule, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide. nih.gov This finding highlights the importance of the dimethyl-pyrrole scaffold in conferring biological function.

Scaffold hopping can range from minor modifications, like heteroatom substitution, to more significant changes like ring opening or closure. nih.gov The 2,5-dimethyl-1H-pyrrol-1-yl scaffold can be used as a starting point for generating new molecular frameworks. For example, it could be replaced with other five-membered heterocycles or bicyclic systems to explore new chemical space while aiming to maintain key binding interactions. nih.gov However, it is noteworthy that some 2,5-dimethyl pyrrol-1-yl derivatives have been classified as pan-assay interference compounds (PAINS), which can give false positive results in high-throughput screening assays, a factor that must be considered during the design of new entities. nih.gov

| Hop Classification | Description | Example Modification |

|---|---|---|

| 1° Hop | Minor modifications like replacing or swapping carbon and heteroatoms in a backbone ring. | Replacing a carbon in a ring with a nitrogen atom. |

| 2° Hop | More extensive changes involving ring opening and closures to alter molecular flexibility. | Opening a cyclic structure to create a linear analogue. |

| 3° Hop | Replacement of peptide backbones with non-peptidic moieties. | Developing peptidomimetics to improve stability. |

| 4° Hop | A completely new chemical backbone that retains key interaction points. | Topology-based hopping to find a novel core. |

Ligands for Metal Complexes

The structural features of this compound make it a potential candidate for use as a ligand in coordination chemistry. The molecule possesses multiple potential coordination sites, including the nitrogen atom of the pyrrole ring and the nitrogen and oxygen atoms of the acetamide group. These sites can donate lone pairs of electrons to form coordinate bonds with metal ions.

Pyrrole-based structures are frequently employed as ligands in the synthesis of metal complexes. researchgate.net Similarly, molecules containing acetamide functionalities have been successfully used to construct coordination complexes with various transition metals, such as cadmium(II), copper(II), and iron(II). nih.gov The resulting metal complexes often exhibit interesting structural, electronic, and potentially catalytic properties. For example, pyrazole-acetamide ligands have been used to create mononuclear coordination complexes that demonstrate significant antibacterial activity. nih.gov The combination of the pyrrole ring and the acetamide side chain in this compound could lead to the formation of stable chelate rings with metal ions, enhancing the stability of the resulting complexes. The synthesis of new tridentate pyrrole-based ligands for copper(II) and nickel(II) complexes underscores the utility of this heterocyclic core in coordination chemistry. researchgate.net

Precursors for Specialized Chemical Entities (e.g., High-Energy-Density Compounds)

High-energy-density materials (HEDMs) are a class of substances that store large amounts of chemical energy, which can be released rapidly. nih.govbohrium.com The development of new HEDMs often focuses on synthesizing molecules with a high nitrogen content, a high density, and a positive heat of formation. nih.govbohrium.comresearchgate.net

The structure of this compound contains a nitrogen-rich pyrrole heterocycle, which is a desirable feature in HEDM precursors. The synthesis of HEDMs often involves the introduction of energetic functional groups, such as nitro (-NO2) or nitramide (B1216842) groups, onto a molecular backbone. nih.gov The acetamide group and the pyrrole ring of the title compound could potentially serve as sites for further chemical modification, such as nitration, to increase the energy content of the molecule. The general strategy involves synthesizing a core structure and then treating it with nitrating agents like fuming nitric acid to produce the final energetic compound. nih.gov Research in this area often involves designing molecules with various energetic groups attached to heterocyclic rings like triazole or tetrazine to enhance detonation performance. researchgate.net

Catalysis Research and Development

The potential for this compound to act as a ligand for metal complexes also suggests its possible application in catalysis. Metal complexes are central to many catalytic processes, and the properties of the ligand can significantly influence the activity and selectivity of the catalyst.

Pyrrole-based ligands have been investigated for their use in creating transition metal complexes designed for specific catalytic applications, such as water oxidation. researchgate.net If this compound forms stable complexes with transition metals, these complexes could be screened for catalytic activity in various organic transformations. The electronic properties of the pyrrole ring and the steric environment created by the dimethyl substitution could modulate the reactivity of the coordinated metal center, potentially leading to novel catalytic systems.

Anion Receptor Chemistry

Anion receptor chemistry focuses on the design and synthesis of molecules (hosts) that can selectively bind to specific anions (guests). This field is driven by the importance of anions in biological and environmental systems. semanticscholar.org Pyrrole-based structures are prominent in anion receptor chemistry because the N-H proton of the pyrrole ring is an excellent hydrogen bond donor, enabling strong interactions with anions. semanticscholar.orgrsc.org

However, in this compound, the nitrogen atom of the pyrrole ring is substituted with the acetamide group, meaning it lacks the crucial N-H proton for this type of anion binding. Despite this, the acetamide group itself contains N-H protons that can participate in hydrogen bonding. Studies on linear derivatives of pyrrole-2,5-diacetic bisamide have shown that the anion binding properties are strongly dependent on the acidity (pKa) of the amide N-H protons. rsc.org Therefore, while the classic pyrrole N-H binding mode is absent, the acetamide moiety of the title compound could potentially engage in anion recognition, making it a relevant structure for comparative studies in this field.

| Functional Group | Binding Interaction | Relevance to Target Compound |

|---|---|---|

| Pyrrole N-H | Strong hydrogen bond donor. | Absent in this compound due to N-substitution. |

| Amide N-H | Hydrogen bond donor. | Present in the acetamide moiety, offering potential for anion binding. |

| Urea/Thiourea | Strong hydrogen bond donors. | Not present, but represent common motifs in anion receptor design. |

Pesticide Research

The search for new agrochemicals with novel structures and high efficacy is a continuous effort in pesticide research. nih.gov Compounds that contain amide and/or heterocyclic moieties are frequently investigated due to their diverse biological activities. nih.gov These structural features are often key pharmacophores in many commercial pesticides. nih.gov

The molecule this compound incorporates both a heterocycle (pyrrole) and an amide (acetamide) group. This combination aligns with the structural motifs of many compounds explored for pesticidal properties. For example, various acetamide derivatives have been synthesized and evaluated for herbicidal and fungicidal activities. researchgate.net A series of 2-(5-isoxazolyloxy)-acetamide derivatives showed potent herbicidal activity against common weeds. researchgate.net Similarly, novel acetamides containing thienyl-pyridine and thioether groups have been designed and synthesized as potential insecticidal agents. nih.gov The presence of both the pyrrole ring and the acetamide functionality makes this compound a candidate for synthesis and screening in pesticide discovery programs.

Applications in Dyes, Pigments, and Luminescence Chemistry

Pyrrole is a fundamental building block for a wide range of chromophores, including the porphyrin ring in heme and chlorophyll, as well as synthetic pigments. One of the most important classes of modern high-performance pigments is the diketopyrrolopyrrole (DPP) family. nih.govrsc.org DPP-based materials are known for their brilliant colors, strong fluorescence, and exceptional stability, which makes them suitable for applications ranging from paints and solar cells to fluorescent probes for bioimaging. nih.govrsc.orgnih.gov

While this compound is not itself a DPP dye, its core 2,5-dimethylpyrrole structure is closely related to the building blocks used to synthesize DPPs. The synthesis of DPPs typically involves the reaction of a succinyl ester with an aryl nitrile, but derivatives can be created through various chemical modifications of the core pyrrole system. nih.govresearchgate.net Therefore, the title compound could be considered a potential precursor or a structural analogue in the broader field of pyrrole-based dyes and luminescent materials. The development of fluorescent probes based on DPPs for detecting biologically relevant species highlights the ongoing importance of the pyrrole scaffold in materials chemistry. rsc.org

Semiconductor Technology and Electronic Systems

The field of organic electronics is rapidly expanding, with a growing demand for novel materials that can be tailored for specific functions in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org Pyrrole-containing materials are of particular interest due to the electron-rich nature of the pyrrole ring, which can facilitate charge transport. researchgate.netutdallas.edu

Theoretical Potential of this compound:

The 2,5-dimethyl-1H-pyrrol-1-yl moiety in the compound provides a core structure with potential semiconducting properties. The methyl groups can enhance solubility in organic solvents, a crucial factor for solution-processable fabrication techniques common in organic electronics. utdallas.edu The acetamide group, with its polar nature, could influence the molecular packing and thin-film morphology, which are critical parameters for device performance. While specific studies on this compound for these applications are not extensively documented, the inherent electronic characteristics of the pyrrole ring suggest its potential as a building block for larger, more complex organic semiconductors. researchgate.netbohrium.com

Below is a table summarizing the potential roles of the structural components of this compound in semiconductor applications, based on the known properties of similar compounds.

| Structural Component | Potential Role in Semiconductor Technology | Relevant Properties |

| 2,5-dimethyl-1H-pyrrol-1-yl ring | Electron-donating unit in organic semiconductors. | π-electron rich system, capable of charge transport. |

| Methyl groups | Enhancement of solubility and processability. | Increased solubility in organic solvents for spin-coating or printing. |

| Acetamide group | Modification of molecular packing and film morphology. | Polarity and hydrogen bonding capability. |

Research Findings on Related Pyrrole Derivatives:

Studies on various pyrrole derivatives have demonstrated their utility in organic electronics. For instance, diketopyrrolopyrrole (DPP) derivatives are a well-established class of high-performance organic semiconductors. nih.gov While structurally different from this compound, the success of DPPs underscores the potential of the pyrrole core in designing electronically active materials. Further research is necessary to synthesize and characterize the electronic properties of this compound and its polymers to fully assess their applicability in semiconductor devices.

Corrosion Inhibition Studies

The prevention of metal corrosion is a critical industrial challenge, and organic corrosion inhibitors are a widely used solution. The effectiveness of these inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective barrier. researchgate.netnanobioletters.com Heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms are known to be effective corrosion inhibitors due to the presence of lone pair electrons that can coordinate with metal atoms. nih.govchemicalbook.com

Potential Mechanism of Action:

This compound possesses several features that suggest its potential as a corrosion inhibitor. The pyrrole ring is a source of π-electrons, and the nitrogen atom has a lone pair of electrons, both of which can facilitate adsorption onto a metal surface. chemicalbook.com The acetamide group also contains nitrogen and oxygen atoms with lone pairs, providing additional sites for interaction with the metal. The dimethyl substitution on the pyrrole ring could also influence the adsorption process by affecting the electron density of the ring and the orientation of the molecule on the surface.

A study on acetamide and its synergistic effect with iodide ions has shown its potential to inhibit the corrosion of mild steel in an acidic environment. nanobioletters.com This suggests that the acetamide moiety in this compound could contribute significantly to its potential corrosion inhibition properties.

The following table outlines the potential contributions of the different parts of the molecule to corrosion inhibition.

| Molecular Feature | Potential Role in Corrosion Inhibition |

| Pyrrole Nitrogen Atom | Adsorption onto the metal surface via lone pair electrons. |

| π-Electrons of Pyrrole Ring | Adsorption through π-electron interaction with vacant metal orbitals. |

| Acetamide Group (N and O atoms) | Additional adsorption sites through lone pair electrons. |

| Overall Molecular Structure | Formation of a protective film on the metal surface. |

Chemical Preservatives

Chemical preservatives are essential for preventing the degradation of a wide range of products, from industrial materials to consumer goods, by inhibiting microbial growth. Pyrrole derivatives have been investigated for their biological activities, including antibacterial and antifungal properties. nih.govresearchgate.netekb.egmdpi.com

Antimicrobial Potential:

The potential of this compound as a chemical preservative would stem from its possible antimicrobial properties. The pyrrole nucleus is a key structural motif in a number of natural and synthetic compounds with demonstrated biological activity. nih.govmdpi.com For example, pyrrolnitrin (B93353) is a naturally occurring pyrrole derivative with potent antifungal activity. nih.gov The specific substitution pattern on the pyrrole ring and the nature of the side chains are crucial in determining the antimicrobial spectrum and efficacy.

While many of the studied antimicrobial pyrrole derivatives are more complex in structure, the fundamental pyrrole scaffold of this compound provides a basis for potential activity. nih.govresearchgate.net The acetamide side chain could also play a role in the molecule's biological interactions. Research on other acetamide derivatives has also pointed to potential antimicrobial effects. nih.gov

Further research, including in vitro screening against various microorganisms, would be required to determine if this compound exhibits any significant preservative capabilities.

Spectrochemical Analysis Tools

The development of new molecules for use as sensors and analytical reagents is a significant area of chemical research. Pyrrole-based compounds have been explored for their use as chemosensors due to their ability to interact with various ions and molecules, often resulting in a detectable spectroscopic change (e.g., color or fluorescence). researchgate.netresearchgate.net

Potential as a Chemosensor:

The structure of this compound suggests it could potentially be developed into a spectrochemical analysis tool. The pyrrole ring can be part of a larger conjugated system that acts as a chromophore or fluorophore. The acetamide group could serve as a binding site for specific analytes. Modification of the acetamide group or further functionalization of the pyrrole ring could lead to the development of selective and sensitive sensors.

For example, pyrrole-based molecularly imprinted polymers (MIPs) have been used as analytical sensors for the determination of various substances. researchgate.net While this is a more advanced application, it highlights the versatility of the pyrrole unit in the design of analytical tools. The fundamental spectroscopic properties of this compound itself would first need to be characterized to assess its potential in this area.

The following table summarizes the potential of the compound's structural features for spectrochemical analysis applications.

| Structural Feature | Potential Application in Spectrochemical Analysis |

| Pyrrole Ring | Core of a chromophore or fluorophore. |

| Acetamide Group | Potential binding site for analytes. |

| Overall Molecule | Building block for more complex chemosensors or analytical reagents. |

Future Research Directions and Challenges in 2 2,5 Dimethyl 1h Pyrrol 1 Yl Acetamide Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the broader application of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide and its derivatives is the development of synthetic routes that are not only high-yielding but also environmentally benign. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures.

Future research will likely focus on the application of green chemistry principles to the synthesis of this compound. This includes the exploration of one-pot, multi-component reactions that can construct the molecule in a single step from simple precursors, thereby reducing waste and improving atom economy. researchgate.netnih.gov The use of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating the synthesis of related furan (B31954) compounds and could be adapted for pyrrole (B145914) synthesis. cbiore.id

Moreover, the development of novel catalytic systems is a key area for advancement. The use of recyclable nanocatalysts, for instance, could offer advantages such as low catalyst loading, short reaction times, and easy separation of the catalyst from the reaction mixture. rsc.org A recent study detailed a one-pot, two-step process for preparing various pyrrole compounds from 2,5-dimethylfuran (B142691), achieving high carbon efficiency and a very low E-factor, highlighting a sustainable pathway that could be adapted for acetamide (B32628) derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| One-Pot, Multi-Component Reactions | Reduced waste, improved atom economy, simplified procedures. researchgate.netnih.gov | High potential for streamlined synthesis from basic building blocks. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for solvent-free conditions. cbiore.id | Could significantly shorten synthesis time and reduce energy consumption. |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. rsc.org | Offers a green and cost-effective catalytic approach. |

Advancements in Computational Modeling for Predictive Design and Property Elucidation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. nih.gov Future research will increasingly rely on computational modeling to predict the physicochemical properties, reactivity, and biological activity of novel derivatives before their synthesis, saving significant time and resources. nih.gov

Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and predict reaction pathways. Molecular dynamics simulations can provide insights into the conformational behavior of the molecule and its interactions with biological targets or material surfaces. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with specific activities, guiding the design of new compounds with enhanced properties. nih.gov For instance, computational screening could identify derivatives with optimal electronic properties for use in organic electronics or with specific binding affinities for protein targets.

Exploration of Novel Reactivity and Transformation Pathways

While the fundamental reactivity of the pyrrole ring is well-established, there is still much to explore regarding the unique reactivity of this compound. The interplay between the acetamide side chain and the dimethyl-substituted pyrrole ring could lead to novel and selective transformations.

Future investigations may focus on functionalizing the pyrrole ring at the 3 and 4 positions, which remain unsubstituted. The development of regioselective C-H activation methods would be particularly valuable for introducing new functional groups without the need for pre-functionalized starting materials. Additionally, the reactivity of the acetamide group itself could be exploited for further derivatization, such as through hydrolysis, reduction, or condensation reactions to build more complex molecular architectures. The synthesis and reactivity of related 2-functionalized pyrroles, such as 2-thionoester pyrroles, have been shown to provide alternative routes to valuable building blocks like 2-formyl pyrroles, suggesting that exploring different functional groups at the 2-position could be a fruitful avenue of research. researchgate.net

Expanding the Scope of Functional Applications in Materials Science and Biotechnology

The 2,5-dimethylpyrrole moiety has been identified as a key structural feature in compounds with interesting biological and material properties. A significant area for future research is to leverage this core structure in this compound for novel applications.

In biotechnology, a study on a more complex molecule containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) group revealed its ability to enhance monoclonal antibody production in cell cultures. semanticscholar.orgnih.gov The study identified the 2,5-dimethylpyrrole fragment as the most active part of the molecule. semanticscholar.orgnih.gov This finding strongly suggests that simpler derivatives like this compound could be explored as cell culture additives or as starting points for developing new bioprocessing enhancers.

In materials science, pyrrole-based compounds have been used to functionalize carbon nanotubes for applications such as drug delivery. researchgate.net The pyrrole group can engage in specific interactions with the surface of carbon nanomaterials. Research could be directed towards using this compound to create functional coatings or to modify the surface of materials to improve their properties, such as dispersibility or interfacial adhesion in composites. nih.gov For example, a related compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, has been synthesized from bio-based resources and used to functionalize carbon allotropes. researchgate.net

Deepening the Understanding of Fundamental Structure-Reactivity Relationships